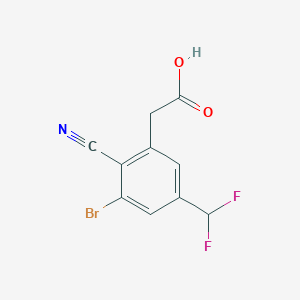
3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid
Overview
Description
3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid: is a chemical compound with the molecular formula C10H6BrF2NO2 and a molecular weight of 290.06 g/mol . This compound is notable for its use in various scientific experiments and research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of cyano and difluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency and quality, with purification steps such as recrystallization or chromatography employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as hydroxyl, amino, or alkyl groups.
Scientific Research Applications
3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid
- 3-Bromo-2-cyano-5-(trifluoromethyl)phenylacetic acid
- 3-Bromo-2-cyano-5-(fluoromethyl)phenylacetic acid
Comparison: Compared to similar compounds, 3-Bromo-2-cyano-5-(difluoromethyl)phenylacetic acid is unique due to the presence of both bromine and difluoromethyl groups, which can influence its reactivity and biological activity. The difluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug design and development.
Properties
IUPAC Name |
2-[3-bromo-2-cyano-5-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-8-2-6(10(12)13)1-5(3-9(15)16)7(8)4-14/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBVBARXKSDFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)C#N)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


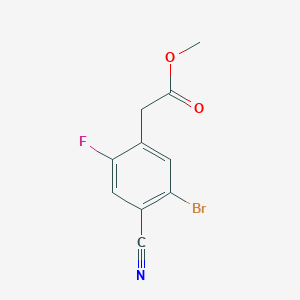
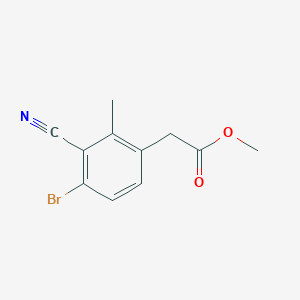
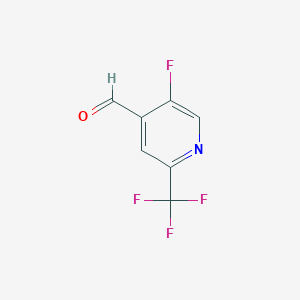
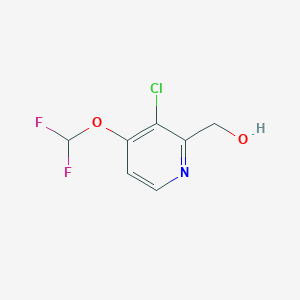
![1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484770.png)

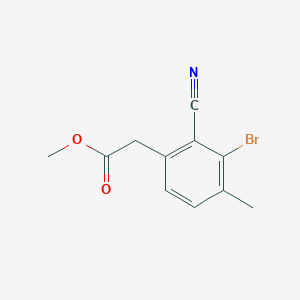
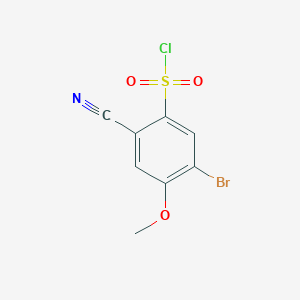
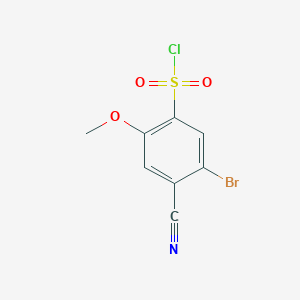
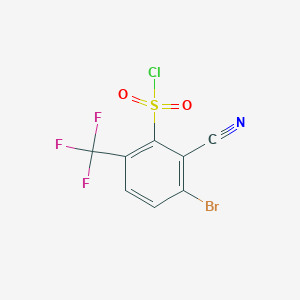
![trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484780.png)
![trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484782.png)


